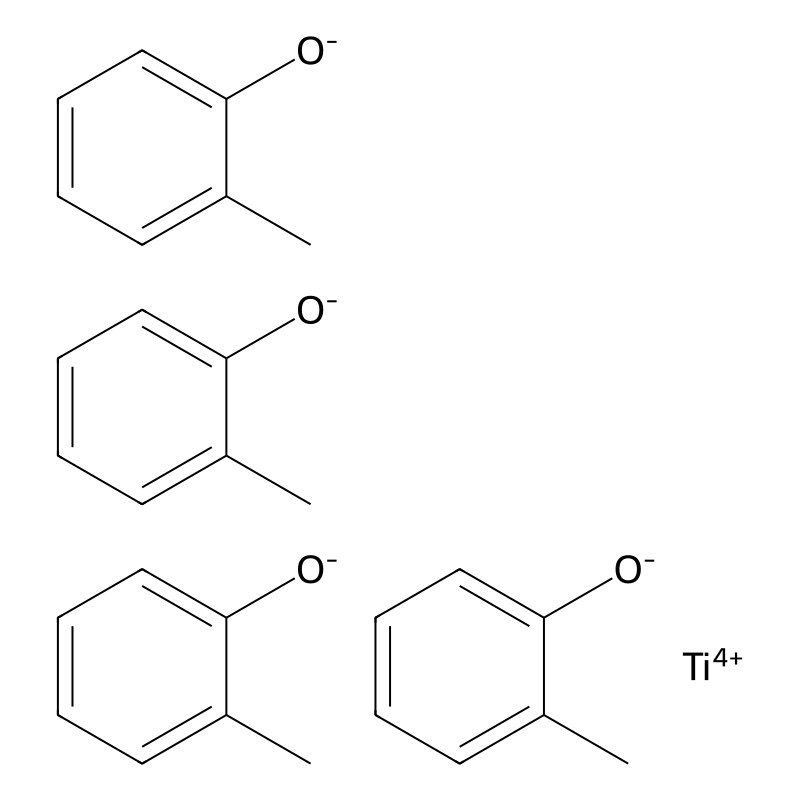

Phenol, methyl-, titanium(4+) salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Water Treatment

Field: Environmental Science and Technology

Application Summary: Titanium complexes have been used in water treatment processes. They are regarded as a new green oxidant, cost-effective, and coagulant/flocculent in a single mixing and dosing unit in wastewater treatment .

Methods of Application: The research aimed to synthesize calcium ferrate (CaFeO4), a benign green chemical that can be utilized to treat water and wastewater through a facile wet oxidation process, with minimal increase in electrical conductivity .

Results: After coagulation using CaFeO4, the pollutants levels were reduced COD (43.56–71.56%) and turbidity (97–99%), signifying the effectiveness of the as-prepared materials .

Ethylene Homo- and Copolymerization

Field: Polymer Chemistry

Application Summary: Titanium complexes bearing sulfoxide groups have been used in the catalytic behaviors in ethylene homo- and copolymerization .

Methods of Application: Combined with modified methylaluminoxane (MMAO), the complexes exhibit moderate to high activity to afford polyethylene even at 120 °C under 1 atm ethylene pressure .

Results: The complexes also show excellent capability in copolymerization of ethylene with either 1-hexene or norbornene .

Photocatalysis

Application Summary: Titanium salts have been used to synthesize a novel composite photocatalyst of sodium titanate and potassium titanate via a simple hydrothermal and molten salt calcination method . This composite photocatalyst has shown excellent photocatalytic performance compared with commercial P25 in the visible light range .

Methods of Application: Low melting point nitrate was added in the calcination process, which helps reduce the calcination temperature . The composite’s photocatalytic performance results are due to the dual optimization brought about by the layered structure and composite of titanium salts forming a heterojunction .

Results: The photocatalytic efficiency of the titanium salt sample prepared at 650 °C was shown to reach 95% MB degradation . This work provides some ideas for the application of titanium salts in the field of photocatalysis and opens new avenues for the development of advanced photocatalytic materials with improved performance .

Synthesis of Substituted Phenols

Field: Organic Chemistry

Application Summary: Titanium salts have been used in a mild, green and highly efficient protocol for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .

Methods of Application: The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions .

Results: This method provides a new approach for the synthesis of substituted phenols .

Phenol, methyl-, titanium(4+) salt, commonly referred to as titanium methylphenolate, is a coordination compound formed between titanium ions and methyl phenol. This compound typically appears as a white to pale yellow solid and is known for its applications in various chemical processes, particularly in catalysis and materials science. The titanium(4+) ion in the compound plays a crucial role in its reactivity and interaction with organic substrates, making it valuable in synthetic organic chemistry.

The chemical behavior of phenol, methyl-, titanium(4+) salt is primarily influenced by the presence of the titanium ion, which can facilitate various reactions:

- Electrophilic Substitution: The methyl group on the phenol ring enhances the nucleophilicity of the aromatic system, allowing for electrophilic aromatic substitution reactions. This can lead to the formation of ortho and para-substituted derivatives.

- Coordination Chemistry: The titanium ion can coordinate with various ligands, altering the reactivity of the phenolic compound. For instance, it can form complexes with other organic molecules or inorganic species, impacting their reactivity and stability.

- Degradation Reactions: Research has shown that titanium-based catalysts can promote the degradation of phenolic compounds through oxidation processes, which are significant for environmental applications such as wastewater treatment .

Phenol derivatives, including methyl phenol compounds, exhibit a range of biological activities. Some key points include:

- Antimicrobial Properties: Methyl phenols have been studied for their antimicrobial effects against various bacteria and fungi. The presence of the hydroxyl group enhances their ability to disrupt microbial cell membranes.

- Toxicity: While some derivatives may have therapeutic potential, others can be toxic. For example, certain methyl phenols are known to cause skin irritation and respiratory issues upon exposure.

- Pharmacological

Several methods exist for synthesizing phenol, methyl-, titanium(4+) salt:

- Direct Reaction of Titanium(IV) Compounds: Mixing titanium tetrachloride with methyl phenol in an appropriate solvent can yield the desired salt through coordination.

- Sol-gel Process: This method involves hydrolyzing titanium alkoxides in the presence of methyl phenol, leading to the formation of titanium methylphenolate.

- Catalytic Oxidation: Methyl phenol can be synthesized from toluene via catalytic oxidation using titanium-based catalysts under controlled conditions .

Phenol, methyl-, titanium(4+) salt finds applications across various fields:

- Catalysis: It is used as a catalyst in organic synthesis reactions due to its ability to facilitate electrophilic substitutions and other transformations.

- Material Science: The compound is employed in creating advanced materials such as composites and coatings due to its thermal stability and mechanical properties.

- Environmental Remediation: Its catalytic properties make it suitable for degrading environmental pollutants like phenolic compounds in wastewater treatment processes .

Studies on the interactions of phenol, methyl-, titanium(4+) salt reveal its potential in enhancing reaction rates and selectivity in various chemical processes:

- Complex Formation: Research indicates that this compound can form stable complexes with other organic molecules, affecting their reactivity and stability.

- Catalytic Activity Enhancement: Interaction studies show that incorporating this compound into catalytic systems can significantly improve reaction efficiencies compared to non-titanium-based systems .

Several compounds share structural similarities with phenol, methyl-, titanium(4+) salt. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenol | Simple aromatic alcohol | Basic structure without metal coordination |

| Cresol (methylphenol) | Aromatic alcohol | Has multiple isomers (ortho, meta, para) |

| Titanium Dioxide | Inorganic oxide | Used primarily as a photocatalyst |

| Titanium Isopropoxide | Titanium alkoxide | Used in sol-gel processes for material synthesis |

Uniqueness

Phenol, methyl-, titanium(4+) salt stands out due to its unique combination of organic and inorganic characteristics. Unlike simple phenols or metal oxides alone, it exhibits enhanced catalytic properties owing to the presence of both the aromatic ring and titanium ion. This dual functionality allows for more versatile applications in catalysis and material science than its counterparts.

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 4 of 7 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant